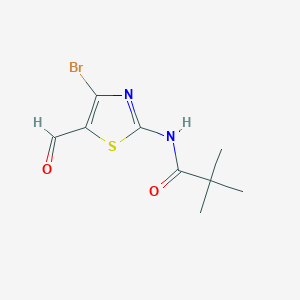

N-(4-Bromo-5-formylthiazol-2-yl)pivalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-5-formyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2S/c1-9(2,3)7(14)12-8-11-6(10)5(4-13)15-8/h4H,1-3H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFPYMZOSUFQRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=C(S1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Bromo 5 Formylthiazol 2 Yl Pivalamide

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of N-(4-Bromo-5-formylthiazol-2-yl)pivalamide reveals several key disconnections. The pivalamide (B147659) group can be introduced via acylation of a 2-aminothiazole (B372263) precursor. The formyl group at the 5-position and the bromine atom at the 4-position can be installed through electrophilic substitution reactions on a suitably substituted thiazole (B1198619) ring. This analysis points to a crucial intermediate: a 2-amino-4-bromothiazole (B130272) derivative. The core structure, the 2-aminothiazole ring, is a common heterocyclic motif that can be synthesized through various established methods, most notably the Hantzsch thiazole synthesis.

Therefore, the key precursors identified are:

A 2-aminothiazole derivative

A brominating agent

A formylating agent

Pivaloyl chloride or a related acylating agent

Synthetic Routes to the 2-Aminothiazole Core and its Functionalization

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netresearchgate.net The most prevalent method for its synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. wikipedia.orgnih.gov This method is versatile, allowing for the preparation of diversely substituted 2-aminothiazoles in good yields.

Alternative synthetic strategies include:

The reaction of ketones with thiourea in the presence of an oxidizing agent like bromine or iodine. nih.govmdpi.com

The Cook-Heilborn synthesis, which produces 5-aminothiazoles from α-aminonitriles and dithioacids or related compounds. pharmaguideline.comnih.gov

Tcherniac's synthesis, which yields 2-substituted thiazoles from the hydrolysis of α-thiocyanoketones. pharmaguideline.com

Once the 2-aminothiazole ring is formed, it can be further functionalized. The amino group can undergo various reactions, including acylation. researchgate.net

Introduction and Functionalization of the Formyl Group at the 5-Position of the Thiazole Ring

The introduction of a formyl group onto a thiazole ring can be achieved through formylation reactions. The Vilsmeier-Haack reaction is a common method for formylating electron-rich aromatic and heterocyclic compounds. researchgate.net This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The regioselectivity of the formylation depends on the existing substituents on the thiazole ring. pharmaguideline.com For a 2-aminothiazole, electrophilic substitution, including formylation, generally occurs at the 5-position, which is the most electron-rich site. pharmaguideline.comnih.gov

Another approach involves the conversion of a suitable precursor, such as a carboxylic acid or its derivative at the 5-position, into a formyl group. For instance, a 5-carboxamide can be reduced to the corresponding aldehyde.

Regioselective Bromination Strategies at the 4-Position of the Thiazole Ring

The regioselective bromination of the thiazole ring is a critical step. Direct bromination of a 2-aminothiazole typically occurs at the more reactive 5-position. nih.gov Therefore, to achieve bromination at the 4-position, the 5-position must be blocked or the reaction conditions must be carefully controlled to favor 4-substitution.

One strategy involves using a protecting group on the 2-amino group, which can influence the regioselectivity of the halogenation. Another approach is the "halogen dance" rearrangement, where a 5-bromothiazole (B1268178) derivative is treated with a strong base to induce migration of the bromine to the 4-position. nih.gov

Alternatively, starting with a precursor that already contains a substituent at the 5-position can direct bromination to the 4-position. For instance, bromination of a 2-amino-5-substituted thiazole can lead to the desired 4-bromo derivative. The choice of brominating agent, such as N-bromosuccinimide (NBS) or tetrabutylammonium (B224687) tribromide (TBATB), can also influence the outcome of the reaction. nih.govnih.gov

Installation of the Pivalamide Moiety: Acylation Reactions and Conditions

The final step in the synthesis is the installation of the pivalamide group. This is typically achieved through the acylation of the 2-amino group of the thiazole precursor with pivaloyl chloride or pivalic anhydride. mdpi.com The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid formed during the reaction. mdpi.com

It is important to note that the direct acylation of 2-amino-4-halothiazoles can sometimes lead to low yields and the formation of bis-acylated products. nih.gov A more efficient method may involve the acylation of a protected intermediate, followed by deprotection. nih.gov For example, a Boc-protected 2-aminothiazole can be cleanly acylated, and the Boc group can then be removed under mild acidic conditions to yield the desired N-acylated product. nih.gov

Optimization of Reaction Conditions and Isolation Procedures for this compound

Optimizing the reaction conditions for each step is crucial for maximizing the yield and purity of the final product. This includes the choice of solvents, reaction temperatures, and catalysts. For instance, in the Hantzsch synthesis, the choice of solvent can significantly impact the reaction rate and yield. rsc.org Similarly, the conditions for the Vilsmeier-Haack formylation and the bromination must be carefully controlled to ensure the desired regioselectivity. researchgate.netnih.gov

Purification of the intermediates and the final product is typically achieved through standard laboratory techniques such as recrystallization and column chromatography. mdpi.com Thin-layer chromatography (TLC) is often used to monitor the progress of the reactions. nih.gov

Table of Reaction Parameters:

| Step | Reagents and Conditions | Purpose |

| Thiazole Core Synthesis | α-haloketone, thiourea, polar solvent | Formation of the 2-aminothiazole ring via Hantzsch synthesis. nih.govresearchgate.net |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Introduction of the formyl group at the 5-position. researchgate.net |

| Bromination | NBS or TBATB, suitable solvent | Regioselective introduction of the bromine atom at the 4-position. nih.govnih.gov |

| Acylation | Pivaloyl chloride, base (e.g., triethylamine) | Installation of the pivalamide moiety on the 2-amino group. mdpi.com |

| Purification | Column chromatography, recrystallization | Isolation and purification of the final product. mdpi.com |

Chemical Reactivity and Transformation of N 4 Bromo 5 Formylthiazol 2 Yl Pivalamide

Reactivity of the Formyl (Aldehyde) Group in N-(4-Bromo-5-formylthiazol-2-yl)pivalamide

The formyl group at the C5 position of the thiazole (B1198619) ring is a classic aldehyde, characterized by an electrophilic carbonyl carbon. This feature makes it susceptible to a variety of nucleophilic attacks and redox reactions.

Reductive Transformations to Hydroxyl and Alkyl Derivatives

The aldehyde functionality can be readily reduced to a primary alcohol or further to a methyl group. The reduction to the corresponding hydroxymethyl derivative, N-(4-bromo-5-(hydroxymethyl)thiazol-2-yl)pivalamide, is typically achieved using mild hydride reagents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reaction is generally high-yielding and proceeds under mild conditions, preserving the other functional groups on the molecule.

Further reduction to an alkyl (methyl) group is a more strenuous transformation requiring harsher conditions, such as those employed in the Wolff-Kishner or Clemmensen reductions. However, given the potential for side reactions with the bromine atom and the amide group, chemoselective methods would be preferable.

| Product | Reagents and Conditions | Typical Yield | Reference (Analogous Transformation) |

| N-(4-bromo-5-(hydroxymethyl)thiazol-2-yl)pivalamide | Sodium borohydride (NaBH₄), Methanol (MeOH), 0 °C to room temperature | >90% | General aldehyde reduction principle |

| N-(4-bromo-5-methylthiazol-2-yl)pivalamide | Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA) | Moderate to Good | General aldehyde reduction principle |

Oxidative Transformations to Carboxylic Acid Derivatives

The formyl group can be oxidized to a carboxylic acid, yielding 2-(pivaloylamino)thiazole-5-carboxylic acid derivatives. This transformation is crucial for creating amide or ester linkages. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the tolerance of other functional groups. Mild oxidants like sodium chlorite (B76162) (NaClO₂) in the presence of a scavenger such as 2-methyl-2-butene (B146552) are often preferred to avoid over-oxidation or reaction with the thiazole ring. Harsher oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid could also be used, but risk of degrading the heterocyclic core is higher.

| Product | Reagents and Conditions | Typical Yield | Reference (Analogous Transformation) |

| 4-bromo-2-(pivaloylamino)thiazole-5-carboxylic acid | Sodium chlorite (NaClO₂), 2-methyl-2-butene, t-BuOH/H₂O | Good to Excellent | General aldehyde oxidation principle |

| 4-bromo-2-(pivaloylamino)thiazole-5-carboxylic acid | Potassium permanganate (KMnO₄), Acetone/H₂O, basic conditions | Moderate | General aldehyde oxidation principle |

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic carbon of the formyl group is a prime target for nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the aldehyde to form secondary alcohols. This reaction is a powerful tool for carbon-carbon bond formation, allowing for the introduction of a wide variety of alkyl, alkenyl, or aryl substituents at the position adjacent to the thiazole ring. The resulting secondary alcohol can then serve as a handle for further functionalization.

Condensation Reactions and Imine Formation

The formyl group readily undergoes condensation reactions with primary amines to form imines (Schiff bases). This reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step. The resulting imine can be a stable final product or can be used as an intermediate for further reactions, such as reduction to a secondary amine (reductive amination). This transformation is fundamental in the synthesis of a diverse range of biologically active molecules.

Reactivity of the Bromine Atom on the Thiazole Ring of this compound

The bromine atom at the C4 position of the thiazole ring is a versatile handle for introducing molecular diversity through various cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The C-Br bond at the C4 position of the thiazole is well-suited for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. organic-chemistry.org

The Suzuki-Miyaura reaction involves the coupling of the bromo-thiazole with an organoboron reagent (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. mdpi.com This reaction is highly valued for its tolerance of a wide range of functional groups and is a common method for forming carbon-carbon bonds between sp²-hybridized carbons. mdpi.com

The Sonogashira reaction couples the bromo-thiazole with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is the most common method for the synthesis of aryl-alkynes and is instrumental in the construction of rigid molecular scaffolds.

The Heck reaction involves the coupling of the bromo-thiazole with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond at one of the vinylic positions of the alkene, typically with high trans selectivity.

The following table provides representative conditions for these cross-coupling reactions, based on transformations of similar brominated heterocyclic substrates.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Typical Yield | Reference (Analogous Transformation) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good to Excellent | mdpi.com |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Good | |

| Heck | Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | Moderate to Good | organic-chemistry.org |

Magnesium-Halogen and Lithium-Halogen Exchange Reactions for Organometallic Intermediate Generation

The bromine atom at the 4-position of the thiazole ring presents an opportunity for the generation of organometallic intermediates through magnesium-halogen or lithium-halogen exchange reactions. These reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Magnesium-Halogen Exchange: The use of Grignard reagents, particularly isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), is a well-established method for bromine-magnesium exchange on aryl and heteroaryl bromides. nih.govuni-duesseldorf.de The reaction with this compound would be expected to proceed by the treatment with a suitable Grignard reagent, such as i-PrMgCl, in an ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting thiazol-4-ylmagnesium halide can then be trapped with various electrophiles. The presence of the formyl group, which is itself an electrophile, necessitates conducting these reactions at low temperatures to prevent intramolecular reactions or reactions with the starting material.

Lithium-Halogen Exchange: Alternatively, lithium-halogen exchange can be achieved using organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). This reaction is typically very fast and is often carried out at low temperatures (-78 °C) to prevent side reactions. nih.govresearchgate.net The resulting 4-lithiated thiazole is a highly reactive intermediate that can be functionalized by quenching with a wide range of electrophiles. Research on 2,4-dibromothiazole (B130268) has shown that bromo-lithium exchange occurs selectively at the C-4 position. nih.gov

| Reaction Type | Reagent | Typical Conditions | Intermediate Formed | Potential Subsequent Reactions |

|---|---|---|---|---|

| Magnesium-Halogen Exchange | i-PrMgCl·LiCl | THF, low temperature | Thiazol-4-ylmagnesium chloride | Reaction with aldehydes, ketones, esters, etc. |

| Lithium-Halogen Exchange | n-BuLi or t-BuLi | THF or diethyl ether, -78 °C | 4-Lithiated thiazole | Reaction with a wide range of electrophiles |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the electronic setup of the thiazole ring. The SNAr mechanism is favored when an aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to a good leaving group.

In the case of this compound, the bromine atom at the 4-position serves as the leaving group. The powerful electron-withdrawing formyl group (-CHO) is located at the 5-position, which is ortho to the bromine. This arrangement significantly activates the C-4 position towards nucleophilic attack. The reaction proceeds via the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which then expels the bromide ion to yield the substituted product. A variety of nucleophiles, such as alkoxides, amines, and thiols, could potentially displace the bromine atom under suitable conditions. For instance, the synthesis of a 4-fluorothiazole derivative from a 4-chlorothiazole (B1590448) has been achieved via an SNAr reaction, highlighting the feasibility of this pathway in the thiazole system.

Transformations Involving the Thiazole Heterocycle of this compound

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

Electrophilic aromatic substitution (SEAr) on the thiazole ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the outcome of such reactions on this compound is dictated by the combined electronic effects of all substituents.

The 2-pivalamido group is an activating group and an ortho, para-director. The bromine atom at C-4 and the formyl group at C-5 are both deactivating groups. The only available position for substitution is the C-5 position, which is currently occupied by a formyl group. Therefore, further electrophilic substitution on the thiazole ring itself is highly unlikely. Instead, any electrophilic attack would likely occur at the pivalamide (B147659) nitrogen if the conditions are harsh enough to overcome the amide resonance, or potentially lead to reactions at the formyl group. In related 2-aminothiazole (B372263) systems, electrophilic substitution preferentially occurs at the C-5 position when it is unsubstituted. pharmaguideline.com

Ring-Opening and Rearrangement Reactions of the Thiazole Nucleus

The thiazole ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment with Raney nickel can lead to reductive desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com

Chemical Stability and Degradation Pathways of this compound

The chemical stability of this compound is influenced by factors such as pH, temperature, and exposure to light. The key points of potential degradation are the hydrolysis of the pivalamide bond and the stability of the thiazole ring itself.

Hydrolysis: The N-pivalamide group can undergo hydrolysis under either acidic or basic conditions to yield 2-amino-4-bromo-5-formylthiazole and pivalic acid. The rate of this hydrolysis is expected to be slower than that of a less sterically hindered amide, such as an N-acetyl group, due to the bulky tert-butyl group of the pivaloyl moiety. nih.gov Studies on related N-acylthiazole derivatives have shown that their stability can be pH-dependent. For example, some acyclovir (B1169) prodrugs containing a thiazole moiety showed varying stability at different pH values, with some being relatively unstable in acidic conditions. researchgate.net

| Condition | Potential Reaction | Products | Remarks |

|---|---|---|---|

| Acidic or Basic Hydrolysis | Hydrolysis of the pivalamide bond | 2-Amino-4-bromo-5-formylthiazole and Pivalic acid | Rate is likely slow due to steric hindrance from the pivaloyl group. |

| Strongly Reductive (e.g., Raney Ni) | Reductive desulfurization and ring cleavage | Various aliphatic fragments | Leads to complete degradation of the heterocycle. |

| Oxidizing agents | Oxidation of the formyl group | N-(4-Bromo-2-pivalamidothiazol-5-yl)carboxylic acid | A potential transformation rather than complete degradation. |

| Reducing agents (e.g., NaBH4) | Reduction of the formyl group | N-(4-Bromo-5-(hydroxymethyl)thiazol-2-yl)pivalamide | A potential transformation rather than complete degradation. |

Derivatization and Advanced Synthetic Applications of N 4 Bromo 5 Formylthiazol 2 Yl Pivalamide

Potential Synthesis of Novel Thiazole-Based Aldehyde and Carboxylic Acid Derivatives

The formyl group at the 5-position of N-(4-Bromo-5-formylthiazol-2-yl)pivalamide is a prime site for derivatization. Standard organic transformations could be employed to generate a variety of novel aldehyde derivatives. For instance, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, could yield α,β-unsaturated systems, which are valuable precursors for further synthetic elaborations.

Furthermore, the aldehyde functionality can be readily oxidized to a carboxylic acid. This transformation would yield N-(4-Bromo-2-(pivalamido)thiazole-5-carboxylic acid). The synthesis of thiazole-5-carboxylic acids from corresponding bromo-thiazoles via halogen-metal exchange followed by carboxylation has been reported for simpler thiazole (B1198619) systems and represents a viable, albeit undocumented for this specific substrate, synthetic route. nih.gov The resulting carboxylic acid would be a versatile intermediate, amenable to a wide range of amide coupling reactions to produce novel thiazole-5-carboxamides, a structural motif present in many biologically active compounds. rsc.org

Hypothetical Construction of Fused and Bridged Thiazole Heterocyclic Systems

The bifunctional nature of this compound, possessing both an electrophilic aldehyde and a nucleophilic-substitution-susceptible bromo-substituent, makes it an attractive candidate for the construction of fused thiazole systems. For example, a reaction with a binucleophile, such as a 1,2-phenylenediamine, could potentially lead to the formation of a thiazolo[5,4-b]quinoxaline ring system through a sequential condensation and nucleophilic aromatic substitution.

While specific examples involving this pivalamide-protected thiazole are not available, the synthesis of fused-thiazoles from appropriately substituted thiazole precursors is a well-established strategy in heterocyclic chemistry. researchgate.netnih.gov The pivalamide (B147659) protecting group could be strategically removed to liberate the 2-amino group, which could then participate in cyclization reactions.

Prospects for Regioselective Functionalization for the Generation of Diverse Chemical Libraries

The distinct reactivity of the functional groups on the thiazole ring allows for potential regioselective functionalization. The formyl group can undergo selective reactions, such as reductive amination or Wittig-type olefination, without affecting the bromo or pivalamide groups under appropriate conditions. Conversely, the bromine atom at the 4-position is a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This would allow for the introduction of a wide variety of aryl, heteroaryl, or alkynyl substituents at this position.

This regioselective approach would enable the generation of diverse chemical libraries from a single, readily available starting material. The pivalamide group offers robust protection of the 2-amino functionality during these transformations and can be removed under specific conditions to allow for further derivatization at this site.

Envisioned Utility in Convergent Synthesis Strategies for Complex Molecular Architectures

This compound is well-suited for use in convergent synthesis strategies. In such an approach, different fragments of a complex target molecule are synthesized separately and then combined in the later stages of the synthesis. This thiazole derivative could serve as a central scaffold, with its various functional groups allowing for the sequential or simultaneous attachment of other molecular fragments. For instance, a complex side chain could be introduced via a coupling reaction at the 4-position, while another fragment could be appended through a reaction involving the 5-formyl group.

Potential for Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules in a single step. While there are no specific reports of this compound being used in MCRs, its aldehyde functionality makes it a potential candidate for such reactions. For example, it could potentially participate as the aldehyde component in Biginelli or Hantzsch-type reactions, leading to the formation of complex, fused heterocyclic systems incorporating the thiazole ring. The general utility of 2-aminothiazole (B372263) derivatives in MCRs to produce pyran and pyrimidine (B1678525) structures has been documented.

Spectroscopic and Structural Characterization Methodologies for N 4 Bromo 5 Formylthiazol 2 Yl Pivalamide and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Heteroatom Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For N-(4-Bromo-5-formylthiazol-2-yl)pivalamide , ¹H NMR spectroscopy would be utilized to identify all hydrogen atoms. The pivalamide (B147659) group would exhibit a characteristic singlet for the nine equivalent protons of the tert-butyl group, expected to appear in the upfield region of the spectrum. The proton of the formyl group (CHO) would resonate at a significantly downfield chemical shift, typically in the range of 9-10 ppm, due to the deshielding effect of the carbonyl group. The proton of the amide (NH) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides complementary information on the carbon skeleton of the molecule. Each unique carbon atom in This compound would produce a distinct signal. The carbonyl carbons of the pivalamide and formyl groups would be the most downfield-shifted signals. The quaternary carbon of the tert-butyl group and the methyl carbons would appear in the upfield aliphatic region. The carbon atoms of the thiazole (B1198619) ring would have characteristic chemical shifts influenced by the attached substituents (bromo, formyl, and the pivalamido group).

Heteroatom NMR, such as ¹⁵N or ¹⁴N spectroscopy, could offer further insights into the electronic environment of the nitrogen atoms within the thiazole ring and the amide linkage, although these are less commonly employed in routine characterization.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| (CH₃)₃C- | ~1.3 | singlet |

| -NH- | Variable (broad singlet) | broad singlet |

| -CHO | ~9.8 | singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| (CH₃)₃C - | ~27 |

| (C H₃)₃C- | ~40 |

| Thiazole C2 | ~160 |

| Thiazole C4 | ~125 |

| Thiazole C5 | ~145 |

| Amide C=O | ~176 |

| Aldehyde C=O | ~185 |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

In the IR spectrum of This compound , several key absorption bands would be expected. The N-H stretching vibration of the amide group would appear as a sharp to broad band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl group would be observed just below 3000 cm⁻¹.

The carbonyl (C=O) stretching vibrations are particularly diagnostic. The amide carbonyl would typically show a strong absorption band around 1680-1650 cm⁻¹. The formyl group's carbonyl stretch would likely appear at a slightly higher frequency, in the range of 1710-1685 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing as a pair of weak bands around 2850 and 2750 cm⁻¹. The C-N stretching of the amide and the thiazole ring, as well as the C-Br stretching vibration, would be found in the fingerprint region (below 1500 cm⁻¹).

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3200-3400 |

| Alkyl C-H | Stretch | 2850-2970 |

| Aldehyde C-H | Stretch | 2850 and 2750 (typically two bands) |

| Amide C=O | Stretch | 1680-1650 |

| Aldehyde C=O | Stretch | 1710-1685 |

| Thiazole ring | C=N and C=C stretches | 1600-1450 |

| C-Br | Stretch | 600-500 |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For This compound , with a molecular formula of C₉H₁₁BrN₂O₂S, the expected monoisotopic mass is approximately 290.97 g/mol . High-resolution mass spectrometry (HRMS) would be capable of confirming the elemental composition of the molecule with high accuracy. Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. Common fragmentation pathways would include the loss of the tert-butyl group, cleavage of the amide bond, and fragmentation of the thiazole ring. Analysis of these fragment ions can provide valuable information to confirm the proposed structure.

Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~291/293 (due to ⁷⁹Br/⁸¹Br isotopes) |

| [M - C(CH₃)₃]⁺ | Loss of tert-butyl group | ~234/236 |

| [C₄H₉CO]⁺ | Pivaloyl cation | 85 |

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

For This compound , obtaining a single crystal suitable for X-ray diffraction would provide unambiguous proof of its molecular structure. The data would confirm the connectivity of all atoms and the planarity of the thiazole ring. Furthermore, it would reveal the bond lengths, bond angles, and torsion angles within the molecule. The crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the amide N-H and the carbonyl oxygen atoms, would also be elucidated. While no specific crystal structure for the title compound is publicly available, analysis of related structures, such as N-(4-Bromo-2-methylphenyl)pivalamide, reveals details about the conformation of the pivalamide group and intermolecular hydrogen bonding patterns. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential chromatographic techniques for separating, identifying, and quantifying the components of a mixture. They are routinely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.

For a compound like This compound , which is a solid at room temperature and possesses polar functional groups, reversed-phase HPLC would be the method of choice for purity analysis. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), often with a small amount of acid (like formic acid or trifluoroacetic acid) to improve peak shape, would be employed. The retention time of the compound would be characteristic under specific chromatographic conditions. A purity assessment would be made by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas chromatography could also be used, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used. The progress of the synthesis of This compound can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by HPLC or GC to determine the consumption of reactants and the formation of the product.

Theoretical and Computational Studies on N 4 Bromo 5 Formylthiazol 2 Yl Pivalamide

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For N-(4-Bromo-5-formylthiazol-2-yl)pivalamide, Density Functional Theory (DFT) would be a suitable method, often utilizing functionals like B3LYP or ωB97XD with basis sets such as 6-311++G(d,p) for accurate results. researchgate.netmdpi.com Such calculations would provide insights into the molecule's electronic structure, including the distribution of electron density and the energies and shapes of its molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. atlantis-press.commdpi.com A smaller gap generally suggests higher reactivity.

Illustrative HOMO-LUMO Properties:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating capability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting capability |

Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds. mdpi.com

Natural Bond Orbital (NBO) analysis would further elucidate the electronic structure by describing the charge distribution and interactions between different parts of the molecule. mdpi.com This analysis can quantify the delocalization of electron density and the strength of hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net

Conformational Analysis and Energetic Landscapes of this compound

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms in space. This is typically achieved by systematically rotating the single bonds in the molecule, particularly the C-N bond of the pivalamide (B147659) group and the C-C bond connecting the formyl group to the thiazole (B1198619) ring.

Computational methods, such as molecular mechanics or more accurate quantum chemical calculations, can be used to calculate the potential energy of each conformation. lew.ro The results can be visualized as a potential energy surface, where the valleys represent stable conformations (local energy minima) and the peaks represent transition states between them.

For this compound, key conformational questions would include the orientation of the pivaloyl group relative to the thiazole ring and the orientation of the formyl group. Steric hindrance between the bulky tert-butyl group of the pivalamide and the adjacent formyl group would likely play a significant role in determining the preferred conformation. The planarity of the molecule and the degree of conjugation between the thiazole ring and the substituents would also be important factors.

Hypothetical Torsional Energy Profile:

| Dihedral Angle (Formyl-C-C-N) | Relative Energy (kcal/mol) |

|---|---|

| 0° | 5.2 |

| 60° | 1.8 |

| 120° | 0.0 |

Note: This table represents a hypothetical energy profile for rotation around a key bond and is for illustrative purposes.

Computational Modeling of Reaction Mechanisms and Transition States for Key Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, one could model key transformations such as nucleophilic substitution at the formyl group or reactions involving the bromo substituent.

By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn dictates the reaction rate.

For example, the reaction of this compound with a nucleophile could be modeled to determine whether the reaction proceeds via a direct addition to the carbonyl group or through a more complex pathway. The calculations would provide the structures of any intermediates and transition states, as well as their relative energies. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can be invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These calculations can help in assigning the signals in an experimental ¹H and ¹³C NMR spectrum to specific atoms in the molecule. nih.govnih.gov Recent advancements in computational NMR prediction have shown that with appropriate functionals and basis sets, it is possible to achieve high accuracy in predicting proton NMR spectra. github.iofrontiersin.org

Vibrational Spectroscopy: The vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. epstem.net These calculations can help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretch of the formyl and amide groups, and the various vibrations of the thiazole ring. nih.gov

Illustrative Predicted Spectroscopic Data:

| Technique | Predicted Parameter | Assignment |

|---|---|---|

| ¹³C NMR | ~185 ppm | Formyl Carbonyl Carbon |

| ¹³C NMR | ~165 ppm | Amide Carbonyl Carbon |

| ¹H NMR | ~9.8 ppm | Formyl Proton |

| IR | ~1690 cm⁻¹ | C=O Stretch (Formyl) |

Note: These are illustrative values based on typical ranges for these functional groups.

Analysis of Intermolecular Interactions and Recognition Motifs

The way molecules interact with each other and with biological targets is governed by intermolecular forces. Computational methods can be used to analyze these interactions for this compound.

Molecular docking studies, for instance, could predict how this molecule might bind to the active site of a protein. mdpi.comnih.gov These simulations can identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the protein-ligand complex. nih.gov The formyl and pivalamide groups, with their hydrogen bond accepting capabilities, and the thiazole ring, with its potential for π-π stacking, would likely be key players in any intermolecular recognition events.

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. proteobiojournal.com This provides a guide to where the molecule is likely to engage in electrostatic interactions with other molecules.

Future Research Directions and Unexplored Avenues for N 4 Bromo 5 Formylthiazol 2 Yl Pivalamide

Development of Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a crucial framework for the future synthesis and modification of N-(4-Bromo-5-formylthiazol-2-yl)pivalamide. Current synthetic routes may rely on traditional methods that involve harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign alternatives.

Key areas for exploration include the use of safer, renewable solvent systems, the reduction of energy consumption through microwave-assisted or mechanochemical methods, and the design of synthetic pathways with higher atom economy. For instance, investigating one-pot multicomponent reactions to construct the thiazole (B1198619) core could significantly streamline the synthesis and minimize waste streams. The development of catalytic methods for the bromination and formylation steps, replacing stoichiometric reagents, would also represent a significant advancement in the green synthesis of this compound.

Exploration of Novel Catalytic Transformations Involving its Functional Groups

The functional groups of this compound—the bromo, formyl, and pivalamide (B147659) moieties—are ripe for exploration through modern catalytic methods. The carbon-bromine bond serves as a handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents at the 4-position of the thiazole ring. Future research could focus on employing novel catalyst systems, including those based on earth-abundant metals or photocatalysis, to effect these transformations under milder conditions and with greater functional group tolerance.

The aldehyde group is another key site for derivatization. Research into asymmetric catalysis could lead to the enantioselective synthesis of chiral alcohols, amines, or other valuable derivatives. Furthermore, the development of catalytic methods for the direct C-H functionalization of the thiazole ring could open up new avenues for derivatization that are not reliant on the pre-installed bromine atom.

Applications in Flow Chemistry and Microreactor Technology

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for process automation. beilstein-journals.org The synthesis and derivatization of this compound are well-suited for exploration using microreactor technology. beilstein-journals.orgscispace.com

Future research in this area could involve designing and optimizing a continuous flow process for the synthesis of the parent compound, potentially telescoping multiple reaction steps to improve efficiency and reduce manual handling of intermediates. Flow chemistry is particularly advantageous for reactions involving hazardous reagents or unstable intermediates, which may be a consideration in the synthesis of this molecule. beilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and residence time afforded by microreactors could lead to higher yields and purities of the final products. beilstein-journals.orgscispace.com

Integration into Automated Synthesis Platforms for High-Throughput Discovery

The increasing demand for new molecules in drug discovery and materials science has driven the development of automated synthesis platforms capable of rapidly generating and screening large libraries of compounds. The structure of this compound makes it an ideal scaffold for such high-throughput discovery efforts.

Future work could focus on integrating the synthesis and derivatization of this compound into automated workflows. By combining the power of flow chemistry with robotic liquid handlers and online analytical techniques, it would be possible to systematically explore the chemical space around the this compound core. For example, an automated platform could perform a matrix of cross-coupling reactions at the bromo position while simultaneously carrying out a variety of transformations on the formyl group, generating a diverse library of novel compounds for biological or materials screening. This approach would significantly accelerate the discovery of new derivatives with potentially valuable properties.

Q & A

Q. What are the recommended synthetic routes for N-(4-Bromo-5-formylthiazol-2-yl)pivalamide?

- Methodological Answer : A common approach involves coupling 4-bromo-5-formylthiazol-2-amine with pivaloyl chloride under anhydrous conditions. This reaction typically requires a base such as triethylamine in a non-polar solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. After stirring for 12–24 hours, the product is isolated via aqueous workup and purified by recrystallization or column chromatography. Yields can vary (50–75%) depending on the purity of starting materials and reaction optimization . Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of the formyl group.

- Monitor reaction progress via TLC (eluent: hexane/ethyl acetate, 7:3) to confirm amine consumption.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. The tert-butyl group in pivalamide shows a singlet at δ 1.2–1.3 ppm for its nine equivalent protons. Thiazole ring protons resonate between δ 7.5–8.5 ppm .

- ¹³C NMR : The formyl carbon is observed at δ 190–195 ppm, while the pivaloyl carbonyl appears at δ 175–180 ppm.

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching calculated values (e.g., C₁₁H₁₄BrN₂O₂S requires m/z ≈ 333.00).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures.

- Toxicity Mitigation : Avoid inhalation/contact due to potential skin/respiratory irritation. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention .

- Waste Disposal : Collect organic waste in halogen-resistant containers and incinerate via certified hazardous waste facilities.

Advanced Research Questions

Q. How can contradictions in crystallographic data during structure determination be resolved?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement. Input initial coordinates from SHELXD/SHELXS solutions and apply restraints for disordered atoms (e.g., bromine or formyl groups) .

- Validation : Cross-validate with PLATON/ADDSYM to check for missed symmetry or twinning. Use ORTEP-3 for graphical visualization to identify outliers in thermal displacement parameters .

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to reduce ambiguity. For twinned crystals, apply HKLF5 format in SHELXL for twin refinement .

Q. What strategies optimize the reactivity of the formyl group for further derivatization?

- Methodological Answer :

- Protection/Deprotection : Convert the formyl group to a more stable acetal using ethylene glycol and p-toluenesulfonic acid. Deprotect with aqueous HCl post-functionalization .

- Nucleophilic Additions : Utilize organometallic reagents (e.g., Grignard) in THF at -78°C to add alkyl/aryl groups. Quench with NH₄Cl and isolate via flash chromatography.

- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by converting the formyl group to a boronate ester. Use Pd(PPh₃)₄ and Cs₂CO₃ in dioxane/water .

Q. How can computational methods analyze reaction mechanisms in the synthesis of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model the coupling reaction between 4-bromo-5-formylthiazol-2-amine and pivaloyl chloride. Optimize geometries at the B3LYP/6-31G(d) level and calculate activation energies for transition states.

- Solvent Effects : Simulate solvation models (e.g., PCM) to assess solvent polarity on reaction rates. Compare with experimental yields in solvents like DCM vs. THF.

- Mechanistic Insights : Identify intermediates via IRC (Intrinsic Reaction Coordinate) analysis and validate with experimental LC-MS data for transient species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.